molecular formula C9H9BrN2O B567583 7-Amino-4-bromo-2-methylisoindolin-1-one CAS No. 1257996-53-4

7-Amino-4-bromo-2-methylisoindolin-1-one

Cat. No. B567583
M. Wt: 241.088
InChI Key: HNICQRGHCAJOPK-UHFFFAOYSA-N
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Description

“7-Amino-4-bromo-2-methylisoindolin-1-one” is a chemical compound with the CAS number 1257996-53-4 . More detailed information about its physical and chemical properties, toxicity, and other characteristics can be found on various chemical databases .


Synthesis Analysis

While specific synthesis methods for “7-Amino-4-bromo-2-methylisoindolin-1-one” were not found, there are general methods for the synthesis of isoindoline derivatives. One such method involves a domino reaction with a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . Another approach to synthesis planning is retrosynthetic analysis, where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found .

Scientific Research Applications

Chemical Synthesis and Reactivity

7-Amino-4-bromo-2-methylisoindolin-1-one serves as a crucial intermediate or reactant in the synthesis of complex molecules due to its reactive amino and bromo groups. Studies have developed methodologies for synthesizing isoindolin-1-one derivatives through reactions involving bromination, nitration, and coupling processes. These synthetic routes offer pathways to generate diverse compounds with potential pharmaceutical applications (Gogoi et al., 2014).

Biological Applications

Research has focused on the design and synthesis of isoindolin-1-one derivatives to evaluate their biological activities. For instance, novel derivatives of 7-amino-4-methylquinolin-2(1H)-one, closely related to 7-Amino-4-bromo-2-methylisoindolin-1-one, have shown selective anticancer activity against various cancer cell lines, indicating the potential for developing new therapeutic agents (Kubica et al., 2018). Another study highlighted the synthesis of isoindolin-1-one derivatives as inhibitors of poly(ADP-ribose)polymerase-2 (PARP-2), suggesting their utility in treating diseases related to DNA damage and repair mechanisms (Sunderland et al., 2011).

Mechanistic and Structural Insights

The reactivity of aminobromoquinolines, which share structural similarities with 7-Amino-4-bromo-2-methylisoindolin-1-one, towards various reagents has been studied to understand their transformation into diverse chemical structures. These reactions provide insight into the mechanisms underlying the formation of isoindolin-1-ones and related compounds, contributing to the development of novel synthetic strategies (Hertog & Buurman, 2010).

properties

IUPAC Name

7-amino-4-bromo-2-methyl-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-12-4-5-6(10)2-3-7(11)8(5)9(12)13/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNICQRGHCAJOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC(=C2C1=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-4-bromo-2-methylisoindolin-1-one

Synthesis routes and methods I

Procedure details

NBS (2.3 g, 12.96) was added to a cold (−8° C. to −10° C.) solution of 7-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one (2 g, 12.4 mmol) in DCM (40 mL) and the mixture stirred at −8° C. to −10° C. for 1 h. A solution of 10% aq. sodium thiosulfate (30 mL) was then added to the reaction mixture and stirring was continued for another 20 minutes. The layers were separated and the aqueous layer was extracted with DCM (2×20 mL). The combined organic extracts were washed with water (3×40 mL) and brine (30 mL), and the organic layer was dried (Na2SO4) and concentrated in vacuo to yield 3.2 g of crude product. This material was triturated with ethyl acetate (10 mL) to give 2.2 g of pure 7-amino-4-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one (XXXIX, yield: 74%).
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

NBS (2.3 g, 12.96) was added to a cold (−8° C. to −10° C.) solution of 7-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one (Compound 17E, 2 g, 12.4 mmol) in DCM (40 mL) and the mixture stirred at −8° C. to −10° C. for 1 h. A solution of 10% aq. sodium thiosulfate (30 mL) was then added to the reaction mixture and stirring was continued for another 20 minutes. The layers were separated and the aqueous layer was extracted with DCM (2×20 mL). The combined organic extracts were washed with water (3×40 mL) and brine (30 mL), and the organic layer was dried (Na2SO4) and concentrated in vacuo to yield 3.2 g of crude product. This material was triturated with ethyl acetate (10 mL) to give 2.2 g of pure 7-amino-4-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one (yield: 74%). 1H NMR (CDCl3 400 MHz): δ 3.14 (s, 3H), 4.20 (s, 2H), 5.20 (bs, 2H), 5.49 (d, 1H, J=8.4 Hz), 5.79 (d, 1H, J=8.4 Hz).
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

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